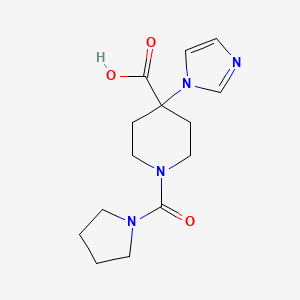![molecular formula C26H17BrN2O B5316245 2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as 4-Br-PBD and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 4-Br-PBD involves the binding of the compound to DNA at sites of damage. This binding leads to the formation of covalent adducts between the compound and the DNA, which can interfere with DNA replication and transcription. The binding of 4-Br-PBD to DNA has been found to be selective for damaged DNA, which makes it a useful tool for studying DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on DNA, 4-Br-PBD has been found to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful for treating a variety of inflammatory conditions.
实验室实验的优点和局限性
One of the primary advantages of using 4-Br-PBD in lab experiments is its selectivity for damaged DNA. This makes it a useful tool for studying DNA repair mechanisms and the effects of various drugs on these processes. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of 4-Br-PBD can be challenging and requires careful control of reaction conditions to achieve high yields of the desired product.
未来方向
There are many potential future directions for research on 4-Br-PBD. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the effects of 4-Br-PBD on other biological processes, such as inflammation and apoptosis. Additionally, there is interest in developing new methods for synthesizing this compound that are more efficient and scalable than current methods. Overall, 4-Br-PBD is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of 4-Br-PBD involves the reaction of 4-bromoacetophenone and 2-naphthylamine to form 2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone. This reaction is catalyzed by a base such as potassium carbonate and requires the use of solvents such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures and requires careful control of reaction conditions to achieve high yields of the desired product.
科学研究应用
4-Br-PBD has been studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of DNA damage and repair mechanisms. 4-Br-PBD has been found to bind selectively to DNA at sites of damage, allowing researchers to study the mechanisms of DNA repair and the effects of various drugs on these processes.
属性
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-naphthalen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O/c27-21-13-9-18(10-14-21)11-16-25-28-24-8-4-3-7-23(24)26(30)29(25)22-15-12-19-5-1-2-6-20(19)17-22/h1-17H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKSADEZZYHIZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)
![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)

